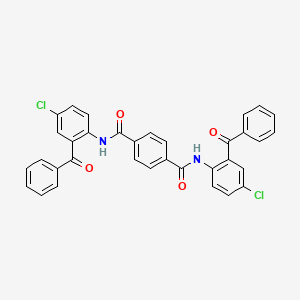
N,N'-bis(2-benzoyl-4-chlorophenyl)terephthalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(2-benzoyl-4-chlorophenyl)terephthalamide, commonly known as BBTA, is a compound that belongs to the family of benzamides. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 516.89 g/mol. BBTA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic electronics.
Mécanisme D'action
The mechanism of action of BBTA in cancer cells involves the inhibition of tubulin polymerization, which is required for cell division. BBTA binds to the colchicine binding site on tubulin, thereby preventing the formation of microtubules and inhibiting cell division. In DNA damage detection, BBTA binds to damaged DNA and fluoresces, enabling the detection of DNA damage.
Biochemical and Physiological Effects
BBTA has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for cancer therapy. It has also been shown to exhibit low cytotoxicity towards bacteria, indicating its potential use as an antibacterial agent. In addition, BBTA has been shown to exhibit good biocompatibility, making it suitable for use in biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BBTA is its ease of synthesis from commercially available starting materials. It is also relatively stable and can be stored for extended periods without significant degradation. However, BBTA is not very soluble in water, which can limit its use in aqueous environments. In addition, its low solubility can also make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on BBTA. In medicinal chemistry, further studies are needed to optimize its anticancer activity and investigate its potential use in combination with other anticancer agents. In material science, BBTA can be used as a building block for the synthesis of new conjugated polymers with improved properties. In addition, further studies are needed to investigate its potential use in other applications, such as organic solar cells and sensors.
In conclusion, BBTA is a promising compound with potential applications in various scientific fields. Its ease of synthesis, low toxicity, and good biocompatibility make it an attractive candidate for further research. With continued research, BBTA has the potential to make significant contributions to science and technology.
Méthodes De Synthèse
BBTA can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 2-benzoyl-4-chlorobenzoic acid with terephthalic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then coupled with 4-chloroaniline using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield BBTA.
Applications De Recherche Scientifique
BBTA has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, BBTA has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been investigated for its potential use as a fluorescent probe for detecting DNA damage. In material science, BBTA has been used as a building block for the synthesis of conjugated polymers with potential applications in organic electronics.
Propriétés
IUPAC Name |
1-N,4-N-bis(2-benzoyl-4-chlorophenyl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22Cl2N2O4/c35-25-15-17-29(27(19-25)31(39)21-7-3-1-4-8-21)37-33(41)23-11-13-24(14-12-23)34(42)38-30-18-16-26(36)20-28(30)32(40)22-9-5-2-6-10-22/h1-20H,(H,37,41)(H,38,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIVZNTVPSQWSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)Cl)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]-N-[2-(4-methylphenoxy)ethyl]propanamide](/img/structure/B5144651.png)
![2-(2-chlorophenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5144657.png)
![5-chloro-2-[isonicotinoyl(propyl)amino]benzoic acid](/img/structure/B5144659.png)
![1-(3-chlorophenyl)-3-[(3-ethylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5144672.png)
![(3,4-dimethoxybenzyl){[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B5144679.png)
![N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5144682.png)


![3-(benzyloxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5144717.png)
![N-(4-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5144721.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5144730.png)

![3-{1-[2-(allyloxy)benzyl]-2-piperidinyl}pyridine](/img/structure/B5144743.png)
![11-(3-bromo-4,5-dimethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5144749.png)